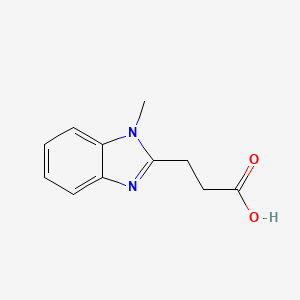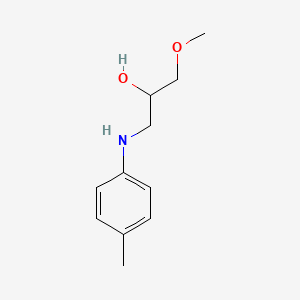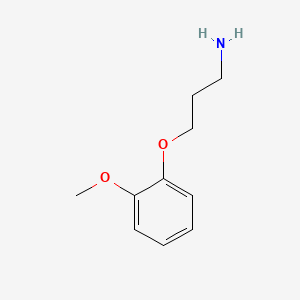
3-(2-Methoxyphenoxy)propan-1-amine
Vue d'ensemble
Description
The compound "3-(2-Methoxyphenoxy)propan-1-amine" is a chemical of interest in various research studies due to its potential applications in medicine and industry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their applications, which can be extrapolated to understand the potential uses and characteristics of "3-(2-Methoxyphenoxy)propan-1-amine".
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a nitrogen analog of stilbene, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, was synthesized through a single-step process . Similarly, the synthesis of enantiomers of a compound with a similar structure, (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, has been reported and tested for various biological activities . These methods could potentially be adapted for the synthesis of "3-(2-Methoxyphenoxy)propan-1-amine".
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, 1H NMR spectroscopy, and mass spectrometry . For example, the structure of aminomethoxy derivatives was proven using these methods . Additionally, the crystal structure of a related compound, propan-1-aminium 3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate, was described, providing insights into the dihedral angles and hydrogen bonding patterns .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied, such as the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary amines to produce aminomethoxy derivatives . Moreover, enzymatic strategies have been developed for the synthesis of enantioenriched amines, which could be relevant for producing enantiomerically pure "3-(2-Methoxyphenoxy)propan-1-amine" .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "3-(2-Methoxyphenoxy)propan-1-amine" have been explored. For instance, the antimicrobial properties of aminomethoxy derivatives have been tested, showing efficient suppression of microorganism activity . The compound (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine exhibited UV-blocking effects and SOD-like activity, suggesting its potential as a skin whitening agent . The adrenolytic activity of another related compound was linked to its antiarrhythmic and hypotensive effects .
Applications De Recherche Scientifique
Enzymatic Strategies for Synthesis
3-(2-Methoxyphenoxy)propan-1-amine plays a role in enzymatic strategies for synthesizing enantioenriched amines. For example, a study developed biotransamination processes using racemic amines and prochiral ketones derived from brominated aromatic compounds, achieving high selectivity in amine enantiomers. This method was utilized for synthesizing a precursor of the antimicrobial agent Levofloxacin (Mourelle-Insua et al., 2016).
Antimicrobial Applications
Aminomethoxy derivatives of 3-(2-Methoxyphenoxy)propan-1-amine have been evaluated for their antimicrobial properties. Research has shown that these compounds, when synthesized with secondary amines, exhibit significant antimicrobial effectiveness, surpassing some existing medical treatments (Jafarov et al., 2019).
Organic Chemistry and Material Science
In organic chemistry and material science, derivatives of 3-(2-Methoxyphenoxy)propan-1-amine have been synthesized and analyzed for various applications. For instance, the compound has been used to prepare iodide selective electrodes with enhanced response characteristics, demonstrating its utility in analytical chemistry (Ghaedi et al., 2015). Additionally, phloretic acid, a derivative of 3-(2-Methoxyphenoxy)propan-1-amine, has been used as a renewable building block in the formation of polybenzoxazine, a class of thermosetting polymers, illustrating its potential in developing sustainable materials (Trejo-Machin et al., 2017).
Schiff Base Complexes
The compound has been involved in the synthesis of Schiff base complexes. A particular study synthesized a Schiff base complex by template condensation with 2-hydroxy-3-methoxybenzaldehyde, providing insights into coordination chemistry and potential applications in catalysis or material science (Rezaeivala, 2017).
Inhibitors in Pharmacology
In pharmacology, 3-(2-Methoxyphenoxy)propan-1-amine derivatives have been explored as inhibitors targeting specific receptors. For instance, one study identified a nonpeptide antagonist of the substance P (NK1) receptor, suggesting its potential therapeutic applications in treating diseases related to this receptor (Snider et al., 1991).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-methoxyphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYVHBXLANTDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389983 | |
| Record name | 3-(2-Methoxyphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenoxy)propan-1-amine | |
CAS RN |
3245-88-3 | |
| Record name | 3-(2-Methoxyphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methoxyphenoxy)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



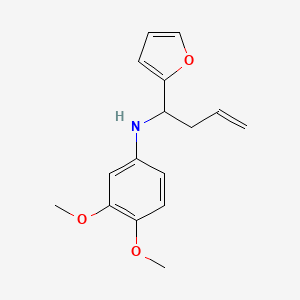
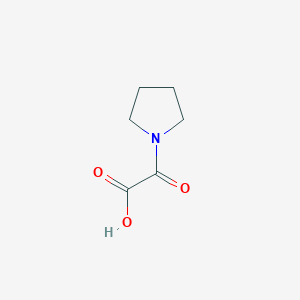
![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)
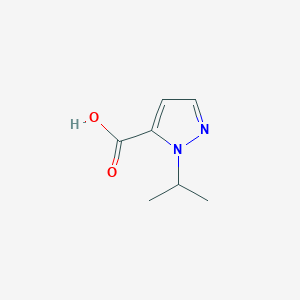
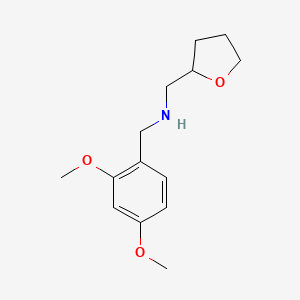
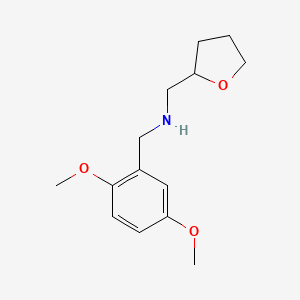

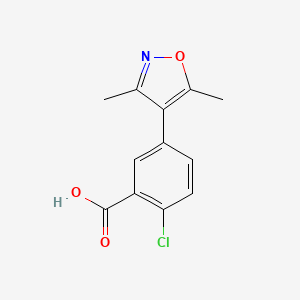
![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)
